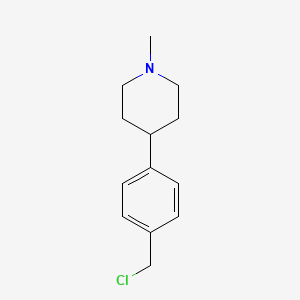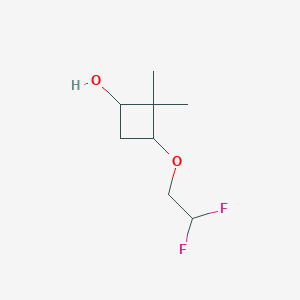
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is a fluorinated organic compound known for its unique structural features and potential applications in various fields. The presence of the difluoroethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol typically involves the introduction of the difluoroethoxy group into a cyclobutanol framework. One common method includes the reaction of 2,2-dimethylcyclobutan-1-ol with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroethanol: Shares the difluoroethoxy group but lacks the cyclobutanol framework.
2,2-Dimethylcyclobutanol: Similar cyclobutanol structure but without the difluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a trifluoroethoxy group, offering different chemical properties.
Uniqueness
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the difluoroethoxy group and the cyclobutanol structure
Propriétés
Formule moléculaire |
C8H14F2O2 |
|---|---|
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
3-(2,2-difluoroethoxy)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2)5(11)3-6(8)12-4-7(9)10/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
ORAWCYBXLIJRFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1OCC(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




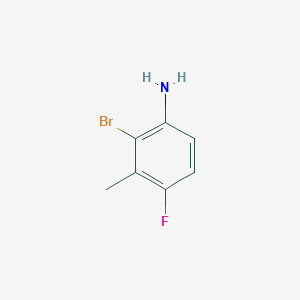

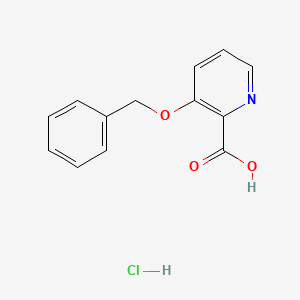

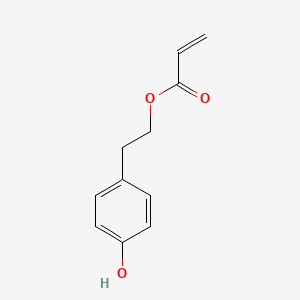

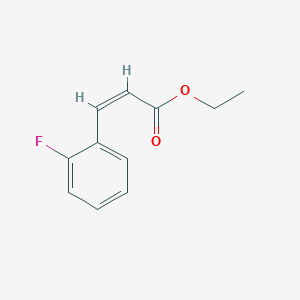
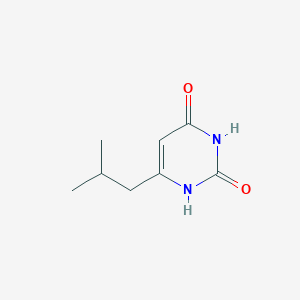
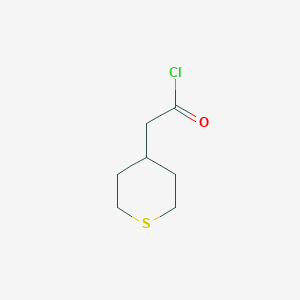

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
